molecular formula C23H39ClN4O6SSi B12640724 N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine

N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine

Cat. No.: B12640724
M. Wt: 563.2 g/mol
InChI Key: WBFXPSFPBVVGNJ-UHFFFAOYSA-N
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Description

N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopenta[d][1,3]dioxol ring, followed by the introduction of the pyrimidin-4-amine core. The tert-butyldimethylsilyl (TBS) group is often used as a protecting group for the hydroxyl functionalities during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on cellular processes. It may serve as a probe or tool in biochemical assays.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and cyclopenta[d][1,3]dioxol-containing molecules. These compounds share structural features with N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine but may differ in their functional groups or overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-5-nitro-2-propylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39ClN4O6SSi/c1-9-12-35-21-26-19(24)16(28(29)30)20(27-21)25-14-13-15(18-17(14)33-23(5,6)34-18)31-10-11-32-36(7,8)22(2,3)4/h14-15,17-18H,9-13H2,1-8H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFXPSFPBVVGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])NC2CC(C3C2OC(O3)(C)C)OCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN4O6SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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